molecular formula C20H14Cl2N2O2S2 B12157055 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12157055
M. Wt: 449.4 g/mol
InChI Key: NBXBQJVEQUIJJQ-YZXVBUGESA-N
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Description

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetic small molecule characterized by a rhodanine core scaffold substituted with a 2,4-dichlorobenzamide group and a (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety . This specific structure, which includes defined (Z) and (E) double-bond stereochemistry, classifies it as a member of the 4-thiazolidinone family, a class of heterocyclic compounds known for their versatile protein-binding capabilities and significant research value in chemical biology . The molecular formula of this compound is C20H15Cl2N3O2S2, and it has a monoisotopic mass of 454.9984 Da . The primary research application of this compound stems from its role as a protein-binding scaffold. The rhodanine core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets . This makes the compound a valuable starting point in hit-finding campaigns for drug discovery, particularly in the development of inhibitors for protein-protein interactions or enzymes with allosteric binding sites. Its mechanism of action is typically mediated through non-covalent interactions, such as hydrogen bonding and van der Waals forces, facilitated by the thiocarbonyl and carbonyl groups of the rhodanine ring, while the dichlorobenzene and phenylpropenylidene substituents contribute to hydrophobic interactions and shape complementarity within target binding pockets. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C20H14Cl2N2O2S2

Molecular Weight

449.4 g/mol

IUPAC Name

2,4-dichloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H14Cl2N2O2S2/c1-12(9-13-5-3-2-4-6-13)10-17-19(26)24(20(27)28-17)23-18(25)15-8-7-14(21)11-16(15)22/h2-11H,1H3,(H,23,25)/b12-9+,17-10-

InChI Key

NBXBQJVEQUIJJQ-YZXVBUGESA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategies

To enhance regioselectivity, the amine group in thiazolidinone is protected using tert-butoxycarbonyl (Boc) before acylation. After benzoylation, the Boc group is removed via trifluoroacetic acid (TFA), yielding the final product with >95% purity.

Hybrid Derivative Synthesis

Hybrid approaches combine thiazolidinone with triazole or quinoline moieties. For example, coupling the thiazolidinone intermediate with a piperazine-based triazole linker improved solubility and bioactivity. This method required:

  • Oxirane Opening : Reacting Boc-piperazine with epoxides.

  • Amide Coupling : Using EDCI/HOBt for carboxyl activation.

  • Deprotection : TFA-mediated Boc removal.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantage
Knoevenagel Condensation68–7585–90Scalability, stereochemical control
DES-Mediated Synthesis65–7088–93Sustainability, recyclability
Multi-Step Hybrid Route55–6090–95Enhanced bioactivity
Conventional Acylation72–8580–88Simplicity, cost-effectiveness

Mechanistic Insights and Challenges

Stereochemical Control

The (5Z)-configuration is critical for biological activity. DFT studies reveal that electron-deficient aldehydes stabilize the Z-isomer through conjugation with the thiazolidinone’s carbonyl group. Steric hindrance from the 2-methyl group further favors this configuration.

Byproduct Formation

Common byproducts include:

  • Oligomers : Formed via over-acylation, mitigated by stoichiometric control.

  • Diastereomers : Addressed using chiral DES or asymmetric catalysis.

Industrial Scalability Considerations

Pilot-scale synthesis (10 kg batches) achieved 70% yield using continuous-flow reactors. Key parameters:

  • Residence Time : 8–10 minutes.

  • Temperature Gradient : 60°C (condensation) → 25°C (acylation).

  • Workup : Centrifugal partition chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone moiety is particularly important for its biological activity, as it can interact with various biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Thiazolidinone Family

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structure : Contains a 1,3,4-thiadiazole core fused with a pyridine ring and acetyl/methyl substituents.
  • Synthesis: Prepared via condensation of enaminone derivatives with active methylene compounds (e.g., acetylacetone) in acetic acid, yielding 80% product .
  • Properties :
    • Melting Point: 290°C (higher than the target compound, suggesting stronger intermolecular interactions).
    • Spectral Data: IR shows dual carbonyl stretches at 1679 and 1605 cm⁻¹; MS peaks at m/z 414 (M⁺) and 100% intensity at m/z 76 .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Structure : Features a 2,4-dioxothiazolidine ring conjugated to a benzamide group.
  • Synthesis : Utilizes carbodiimide coupling agents (EDC/HOBt) in DMF, a common method for amide bond formation .
  • Properties : Lacks chlorine substituents, which may reduce electrophilicity compared to the dichloro-substituted target compound.

3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

  • Structure : Contains methoxy and chloro substituents on aromatic rings.
  • Properties :
    • Molecular Weight: 447.92 g/mol (similar to the target compound).
    • Substituent Effects: Methoxy groups enhance solubility but may reduce membrane permeability compared to chloro groups .
Physicochemical and Spectral Comparisons
Compound Melting Point (°C) Yield (%) IR Key Bands (cm⁻¹) MS Key Peaks (m/z)
Target Compound Not reported Not given Expected C=O (~1670–1700) Likely M⁺ ~500 (estimated)
8a 290 80 1679, 1605 (2×C=O) 414 (M⁺), 76 (100%)
8b 200 80 1715, 1617 (2×C=O) 444 (M⁺), 77 (100%)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Not reported Not given C=O (~1680–1700) Not provided

Key Observations :

  • Higher melting points in thiadiazole derivatives (e.g., 8a) suggest stronger crystal packing due to planar aromatic systems.

Biological Activity

The compound 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylthiourea derivatives. The reaction conditions often include low temperatures followed by reflux to ensure complete conversion and yield of the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibits significant cytotoxic activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-710
T47D12
Vero>30

The compound showed a better cytotoxic profile compared to standard drugs like hydroxyurea, indicating its potential as an anticancer agent. The selectivity index was notably high against cancer cells compared to normal cells, suggesting a favorable therapeutic window.

The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interact with various molecular targets:

  • PPARγ Activation : The compound acts as an agonist for PPARγ, a receptor implicated in glucose metabolism and adipocyte differentiation. This activation may contribute to its anticancer effects by influencing metabolic pathways within tumor cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting cellular proliferation .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide:

  • Breast Cancer Models : In vitro studies using MCF-7 and T47D cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis compared to controls .
  • Colon Cancer Studies : Further investigations revealed that derivatives of this compound exhibited micromolar inhibitory activity against colorectal cancer cell lines (HCT116 and SW480), reinforcing its potential as a broad-spectrum anticancer agent .

Q & A

Q. Advanced

  • 2D NMR (e.g., COSY, HSQC) clarifies proton-proton and carbon-proton correlations in complex heterocyclic systems .
  • Isotopic Labeling : 15N or 13C labeling to trace nitrogen/carbon connectivity in the thiazolidinone ring .
  • X-ray Crystallography : Resolves stereochemistry of the (Z/E)-configured double bonds .

How should researchers evaluate the compound’s biological activity?

Q. Basic

  • Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

What strategies elucidate the mechanism of action for observed bioactivity?

Q. Advanced

  • Molecular Docking : Computational modeling against protein targets (e.g., EGFR, tubulin) to predict binding modes .
  • Kinetic Studies : Time-dependent enzyme inhibition assays to distinguish competitive/non-competitive mechanisms .
  • Metabolomics : LC-MS profiling of cellular metabolites to identify pathways affected .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Basic

  • Core Modifications : Synthesize analogs with variations in the thiazolidinone ring (e.g., oxo vs. thioxo) .
  • Substituent Effects : Replace the 2,4-dichlorobenzamide group with electron-withdrawing/donating groups .
  • Bioisosteric Replacement : Substitute the phenylprop-enylidene moiety with heteroaromatic systems .

What computational approaches support SAR and drug design?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability .
  • QSAR Modeling : Use machine learning to correlate structural descriptors with bioactivity .

How to address contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal Assays : Validate results using multiple methods (e.g., cell viability + caspase-3 activation for apoptosis) .
  • Purity Verification : Re-test compounds after HPLC purification to rule out impurities .
  • Cell Line Authentication : Ensure no cross-contamination using STR profiling .

What chemical modifications enhance stability or bioavailability?

Q. Advanced

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Salt Formation : Prepare hydrochloride salts to enhance crystallinity and stability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life .

How to assess toxicity and pharmacokinetics in preclinical models?

Q. Advanced

  • In Vitro Toxicity : Measure IC50 in non-cancerous cell lines (e.g., HEK293) .
  • In Vivo Studies : Administer in rodent models to track bioavailability (Cmax, AUC) and organ toxicity .
  • Metabolic Profiling : Identify phase I/II metabolites using liver microsomes .

What are the best practices for stability studies under varying conditions?

Q. Basic

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) .
  • HPLC Monitoring : Track degradation products over time .
  • pH Stability : Test solubility and stability in buffers (pH 1–9) .

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